molecular formula C12H8F2N4O2S B2514520 N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide CAS No. 921044-80-6

N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide

Cat. No. B2514520
CAS RN: 921044-80-6
M. Wt: 310.28
InChI Key: RHAOHVLAZMJVBT-UHFFFAOYSA-N
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Description

The compound N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the cyanomethylsulfanyl and difluorobenzamide groups suggests that this compound could exhibit unique chemical and biological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related 1,3,4-oxadiazole derivatives and their synthesis, characterization, and potential biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives is described in the papers. In the first paper, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized in three phases, involving the conversion of phenyl acetic acid into various intermediates and finally cyclization with CS2 to afford the oxadiazole-thiol . The second paper details a similar process for synthesizing N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, starting from benzoic acid and proceeding through several intermediates . These methods could potentially be adapted for the synthesis of N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide by incorporating the appropriate cyanomethylsulfanyl and difluorobenzamide moieties at the relevant steps.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized using various spectral techniques. The first paper confirms the structures of synthesized compounds using spectral techniques, which likely include NMR and IR spectroscopy . The second paper also uses spectral characterization (EI-MS, IR, (1)H-NMR) to confirm the successful synthesis of the compounds . For the compound of interest, similar techniques would be used to confirm the molecular structure, ensuring that the cyanomethylsulfanyl and difluorobenzamide groups are correctly positioned in the molecule.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,3,4-oxadiazole derivatives are not extensively discussed in the provided papers. However, it is mentioned that the compounds were screened for biological activity, which implies that solubility, stability, and reactivity were likely considered during the screening process . For N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide, properties such as melting point, solubility in various solvents, and stability under different conditions would be important to determine, as they can affect the compound's suitability for further development and application.

Scientific Research Applications

Antibacterial Activity

  • Tripartite 2,6-difluorobenzamides, including 1,3,4-oxadiazoles, show significant antibacterial activity against multidrug-resistant Staphylococcus aureus. A specific compound demonstrated no human cytotoxicity while targeting bacterial divisome (Barbier et al., 2022).

Enzyme Activity Modulation

  • Bis-1,3,4-oxadiazole rings containing glycine moieties have been shown to affect the activity of certain transferase enzymes, indicating their potential for biochemical research and therapeutic applications (Tomi et al., 2010).

Pharmacological Evaluation

  • Computational and pharmacological evaluations of 1,3,4-oxadiazole derivatives have shown potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This highlights their versatility in pharmaceutical research (Faheem, 2018).

Antimicrobial and Cytotoxicity Studies

  • Synthesized 1,3,4-oxadiazole derivatives have been found to exhibit strong antimicrobial activity and moderate cytotoxic effects, indicating their potential for developing new antimicrobial agents (Kaplancıklı et al., 2012).

Antiepileptic Activity

  • Novel semicarbazones based on 1,3,4-oxadiazoles have been investigated for anticonvulsant activity, contributing to the development of new antiepileptic drugs (Rajak et al., 2010).

properties

IUPAC Name

N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N4O2S/c13-7-2-1-3-8(14)10(7)11(19)16-6-9-17-18-12(20-9)21-5-4-15/h1-3H,5-6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAOHVLAZMJVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

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